molecular formula C19H20O4 B2952939 (2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 351339-41-8

(2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B2952939
CAS No.: 351339-41-8
M. Wt: 312.365
InChI Key: KXEAJKVQYROPFW-JLHYYAGUSA-N
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Description

(2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative belonging to a class of organic compounds characterized by two aromatic rings linked by an α, β-unsaturated carbonyl system . This specific structure is of significant interest in multidisciplinary research fields. In material science, chalcones are investigated for their non-linear optical (NLO) properties, which are crucial for applications in optical limiting, switching, and frequency conversion . The crystal structure, often stabilized by intermolecular interactions such as C–H···O hydrogen bonds, can be centrosymmetric or non-centrosymmetric, a key determinant of its NLO activity . The presence of methoxy and ethoxy substituents on the aromatic rings can influence these solid-state properties and the compound's molecular planarity . In biological and medicinal research, the chalcone scaffold is a prime precursor for various bioactive synthetic compounds and heterocyclic molecules . This compound serves as a key intermediate for developing new substances with potential pharmacological activities. Researchers utilize it in studies targeting anticancer, anti-inflammatory, antimicrobial, and antileishmanial agents, as the α, β-unsaturated ketone group is a known reactive site . The compound is typically synthesized via a Claisen-Schmidt condensation reaction, and its molecular structure is confirmed by analytical techniques including FTIR, NMR ( 1 H and 13 C), and single-crystal X-ray diffraction . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-4-23-16-11-8-14(9-12-16)17(20)13-10-15-6-5-7-18(21-2)19(15)22-3/h5-13H,4H2,1-3H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEAJKVQYROPFW-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base.

  • Starting Materials

    • 2,3-Dimethoxybenzaldehyde
    • 4-Ethoxyacetophenone
  • Reaction Conditions

      Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

      Solvent: Ethanol or methanol

      Temperature: Room temperature to reflux conditions

  • Procedure

    • Dissolve 2,3-dimethoxybenzaldehyde and 4-ethoxyacetophenone in ethanol.
    • Add a catalytic amount of sodium hydroxide.
    • Stir the mixture at room temperature or heat under reflux for several hours.
    • After completion, the reaction mixture is poured into ice-cold water to precipitate the product.
    • The solid product is filtered, washed, and recrystallized from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
  • Reduction

    • Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.
  • Substitution

    • Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), hydrogenation with palladium on carbon (Pd/C)

    Substitution: Bromine (Br₂) for bromination, nitric acid (HNO₃) for nitration

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes

    Reduction: Formation of saturated ketones

    Substitution: Formation of brominated or nitrated derivatives

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Antimicrobial Activity: Chalcones, including this compound, have shown promising antimicrobial properties against a range of pathogens.

Medicine

    Anticancer Research: Some chalcones exhibit cytotoxic activity against cancer cell lines, making them candidates for anticancer drug development.

Industry

    Dye and Pigment Production: Chalcone derivatives are used in the synthesis of dyes and pigments due to their vibrant colors and stability.

Mechanism of Action

The biological activity of (2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is often attributed to its ability to interact with cellular proteins and enzymes. The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This mechanism is crucial in its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Chalcones with analogous structures differ primarily in substituent patterns, which dictate their physicochemical and biological behaviors. Below is a comparative analysis:

Compound Name Substituents (Aryl Rings) Key Properties/Activities Reference ID
(2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one 2,3-dimethoxy (Ring A), 4-ethoxy (Ring B) High lipophilicity; potential antimicrobial/antimalarial activity inferred from analogs .
(E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one 2,3-dimethoxy (Ring A), 4-amino (Ring B) ED₅₀ = 17.36 mg/kg against Plasmodium sp.; amino group enhances antimalarial activity via electrostatic interactions .
(E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 3,4-dimethoxy (Ring A), 4-hydroxy (Ring B) Hydrogen-bonded crystal packing (O–H···O); hydroxyl group improves solubility but reduces stability compared to ethoxy .
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 2,6-dichloro (Ring A), 4-methoxy (Ring B) Broad-spectrum antimicrobial activity; crystal structure confirmed via XRD and DFT .
(E)-3-(4-methoxyphenyl)-1-(phenyl)prop-2-en-1-one 4-methoxy (Ring A), phenyl (Ring B) Moderate inhibition (50%) of PfFd-PfFNR interaction; methoxy group critical for antimalarial activity .

Physicochemical Properties

  • Lipophilicity : Ethoxy and methoxy groups increase hydrophobicity, enhancing membrane permeability. For example, replacing a hydroxyl group (as in ) with ethoxy (as in the target compound) improves bioavailability .
  • Crystallinity : Compounds with hydroxyl groups (e.g., ) exhibit stronger intermolecular hydrogen bonding, whereas ethoxy/methoxy analogs (e.g., ) display van der Waals-dominated packing .

Computational and Spectroscopic Studies

  • DFT and XRD : The target compound’s analogs (e.g., ) show strong agreement between experimental and calculated bond lengths/angles (e.g., C=C: ~1.45 Å; C–O: ~1.36 Å), validating their E-configuration .
  • UV-Vis Spectroscopy : Methoxy/ethoxy substituents redshift λmax due to extended conjugation, as seen in similar chalcones (λmax ≈ 350–370 nm) .

Biological Activity

(2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of interest due to its diverse biological activities. Chalcones are known for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to explore the biological activity of this specific compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18O4C_{18}H_{18}O_4, with a molecular weight of approximately 298.33 g/mol. The structure features a ketoethylenic moiety that is characteristic of chalcones, which contributes to its reactivity and biological activity.

Antiproliferative Activity

Chalcone derivatives have been extensively studied for their antiproliferative effects against various cancer cell lines. Research indicates that this compound exhibits significant cytotoxicity against human cancer cells. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15Induction of apoptosis via caspase activation
MCF-7 (breast cancer)20Cell cycle arrest at G1 phase
A549 (lung cancer)18Inhibition of proliferation

Antimicrobial Activity

The antimicrobial properties of chalcones have also been explored. Studies show that this compound has notable activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLAntifungal

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines : A study published in ACS Omega highlighted the efficacy of various chalcone derivatives, including this compound, showing its ability to inhibit cell proliferation in multiple cancer types .
  • Antimicrobial Evaluation : Another research article focused on the antimicrobial activity of chalcones found that this compound effectively inhibited the growth of pathogenic bacteria and fungi .

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